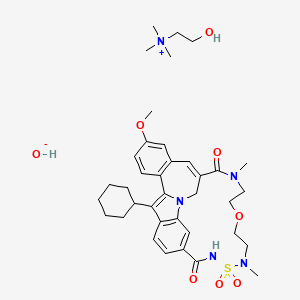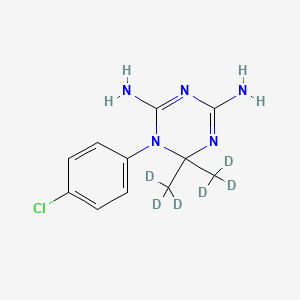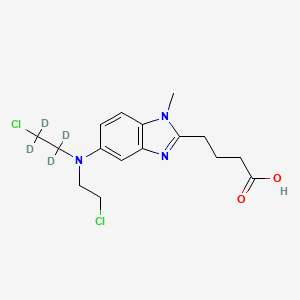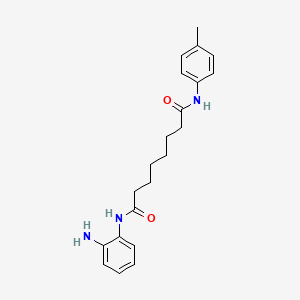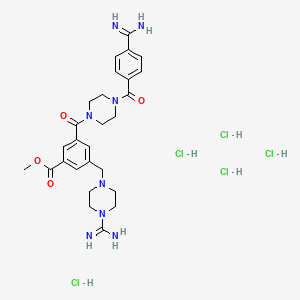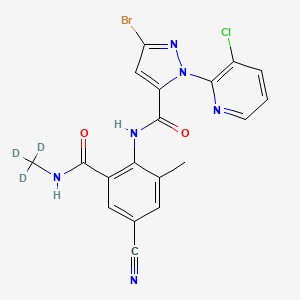
Cyantraniliprole D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyantraniliprole D3 is the deuterium labeled Cyantraniliprole, which is an insecticide of the ryanoid class.
科学的研究の応用
Insect Resistance Mechanisms Cyantraniliprole has been studied for its impact on insect resistance mechanisms. Guo et al. (2017) found that inositol 1,4,5-trisphosphate receptor (IP3R) expression in Bemisia tabaci (sweetpotato whitefly) was related to cyantraniliprole susceptibility. RNA interference targeting IP3R significantly reduced the pest's susceptibility to cyantraniliprole, suggesting a key role of this receptor in resistance mechanisms (Guo et al., 2017).
Impact on Probing Behavior of Pests Research by Civolani et al. (2014) explored how cyantraniliprole affects the probing behavior of Bemisia tabaci on tomatoes. Their study revealed that exposure to cyantraniliprole interfered with the whitefly's ability to reach the phloem, significantly affecting their feeding behavior (Civolani et al., 2014).
Lethal and Sublethal Effects on Lepidopteran Pests Dong et al. (2017) investigated the lethal and sublethal effects of cyantraniliprole on Helicoverpa assulta, a lepidopteran pest. They found that cyantraniliprole significantly affected the survival, development, and reproduction of the pest, indicating its effectiveness in pest population control (Dong et al., 2017).
Toxic Impact on Non-Target Species (Earthworms) Studies by Qiao et al. (2019, 2020) focused on the toxic impact of cyantraniliprole on earthworms. Their findings suggest that sub-chronic exposure to cyantraniliprole causes DNA damage, lipid peroxidation, weight loss, and growth inhibition in earthworms, indicating potential environmental risks (Qiao et al., 2019) (Qiao et al., 2020).
Effectiveness Against Stored-Product Pests Research by Mantzoukas et al. (2022) revealed cyantraniliprole's effectiveness against various stored-product pests like Tenebrio molitor and Tribolium confusum, suggesting its potential application in storage facilities (Mantzoukas et al., 2022).
Baseline Susceptibility and Resistance Management Moreno et al. (2018) established baseline susceptibility of Trialeurodes vaporariorum to cyantraniliprole, crucial for future monitoring of shifts in susceptibility and for integrated pest management programs (Moreno et al., 2018).
Resistance Risk Assessment in Cotton Aphids Zeng et al. (2021) conducted a study on the resistance of cotton aphids to cyantraniliprole, finding significant involvement of P450 genes in resistance and cross-resistance to other insecticides (Zeng et al., 2021).
Impact on Transmission of Plant Viruses Caballero et al. (2015) explored cyantraniliprole's efficacy in managing Bemisia tabaci and interfering with the transmission of tomato yellow leaf curl virus, demonstrating its potential in vector management programs (Caballero et al., 2015).
Toxicity Assessment in Aquatic Species Xu et al. (2020) assessed the acute toxicity and chronic effects of cyantraniliprole on juvenile tilapia, highlighting the potential environmental impact on aquatic species (Xu et al., 2020).
Residue Analysis in Agricultural Products Malhat et al. (2018) developed a reliable technique for analyzing cyantraniliprole residues in tomatoes, contributing to the risk assessment under field conditions (Malhat et al., 2018).
Development of Detection Techniques Zhang et al. (2015) developed an enzyme-linked immunosorbent assay for detecting cyantraniliprole residues in environmental and agricultural samples, facilitating studies on its effects (Zhang et al., 2015).
特性
分子式 |
C19H11D3BrClN6O2 |
|---|---|
分子量 |
476.73 |
IUPAC名 |
5-bromo-2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(trideuteriomethylcarbamoyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H14BrClN6O2/c1-10-6-11(9-22)7-12(18(28)23-2)16(10)25-19(29)14-8-15(20)26-27(14)17-13(21)4-3-5-24-17/h3-8H,1-2H3,(H,23,28)(H,25,29)/i2D3 |
SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



